molecular formula C15H14N2O2S B280531 4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone

4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone

Cat. No.: B280531
M. Wt: 286.4 g/mol
InChI Key: UCBVKLNASSZDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrrole and pyrimidine ring system. The compound has been synthesized using various methods and has been studied for its mechanism of action, physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone is not fully understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone. These include further studies on its mechanism of action, potential side effects, and optimization of its synthesis. Additionally, the compound may have potential applications in other fields such as drug delivery and imaging. Further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of 4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-methylphenyl hydrazine with 7-methylpyrrolo[1,2-c]pyrimidine-3-carbaldehyde in the presence of sulfuric acid. The resulting product is then treated with sulfonic acid to yield the final product.

Scientific Research Applications

4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

7-methyl-3-(4-methylphenyl)sulfonylpyrrolo[1,2-c]pyrimidine

InChI

InChI=1S/C15H14N2O2S/c1-11-3-7-14(8-4-11)20(18,19)15-9-13-6-5-12(2)17(13)10-16-15/h3-10H,1-2H3

InChI Key

UCBVKLNASSZDDR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=C(N3C=N2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=C(N3C=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.